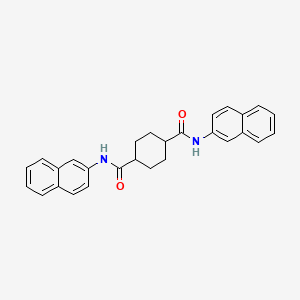![molecular formula C27H31N3S B4629600 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide](/img/structure/B4629600.png)
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide
Descripción general
Descripción
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is a useful research compound. Its molecular formula is C27H31N3S and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound 9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole is 429.22386918 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel carbazole derivatives, including compounds similar to 9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole, have been extensively studied. These compounds are synthesized starting from carbazole, which reacts with various agents to yield a series of derivatives. These derivatives are then characterized by techniques such as UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis. This foundational work is crucial for understanding the properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
The biological evaluation of carbazole derivatives reveals their potential in antimicrobial and anticancer applications. For instance, some carbazole derivatives have shown significant antibacterial and antifungal activity, making them candidates for further study in the development of new antimicrobial agents. Additionally, certain derivatives have demonstrated activity against human cancer cell lines, such as the MCF7 breast cancer cell line, indicating their potential use in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Antioxidant and Cytotoxic Agents
The synthesis of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, structurally related to the compound , has shown these derivatives to possess significant antioxidant activity. This activity was assessed using bioassays like DPPH and ABTS. Moreover, these compounds were evaluated for their cytotoxic potential against cancer cell lines, indicating their possible application in the development of novel antioxidant and anticancer therapies (Mistry, Patel, Keum, & Kim, 2016).
Photophysical Investigation
The photophysical properties of carbazole derivatives have been investigated, highlighting their potential applications in material science, particularly in organic electronics and light-emitting diodes (LEDs). The study of these properties, including transition dipole moment, extinction coefficient, and fluorescence quantum yield, can lead to the development of new materials for optoelectronic devices (Alsharif, Mukhtar, Asiri, & Khan, 2018).
Electrochromic Properties
The introduction of different acceptor groups and copolymerization with carbazole derivatives has been shown to affect the electrochemical and electrochromic properties of the resulting polymers. These studies pave the way for the use of carbazole-based materials in applications requiring variable optical properties, such as smart windows and displays (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Propiedades
IUPAC Name |
9-ethyl-3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROKTJPJVSMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)SC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![(5Z)-3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B4629539.png)
![4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4629543.png)
![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)
![3,4,8-trimethyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B4629552.png)
![ethyl 1-(2-methoxy-1-methylethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4629563.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)
![N-(2-ETHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4629583.png)
![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
![ETHYL 2-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4629621.png)

